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Compound of Interest

Compound Name: 1-Bromo-4-methylhexane

Cat. No.: B13197035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-methylhexane (C₇H₁₅Br). The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document collates available experimental and predicted

spectroscopic data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Bromo-4-methylhexane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR spectra for 1-Bromo-4-methylhexane are not readily available in public

databases. The following table presents predicted chemical shifts based on the analysis of

similar alkyl bromide structures. The proton assignments are as follows:
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

Hₐ (-CH₂Br) 3.40 Triplet (t) 2H

Hₑ (-CH(CH₃)) 1.55 Multiplet (m) 1H

H♭, H꜀, Hₔ, H𝒻 (-CH₂-) 1.25 - 1.90 Multiplets (m) 8H

H₉ (-CH₃) 0.88 Doublet (d) 3H

H₉ (-CH₃ from ethyl) 0.85 Triplet (t) 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a ¹³C NMR spectrum for r-1-Bromo-4-methylhexane is noted as being available in the

SpectraBase database, the specific data is not publicly accessible.[1] The predicted chemical

shifts are provided below.

Carbon Assignment Predicted Chemical Shift (ppm)

-CH₂Br 33-38

-CH(CH₃) 34-39

-CH₂- 25-40

-CH₃ 11-23

Infrared (IR) Spectroscopy
A vapor phase IR spectrum for r-1-Bromo-4-methylhexane is available in the SpectraBase

database.[1] The characteristic absorption bands for alkyl bromides are summarized below.[2]
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (alkane) 2850-3000 Strong

C-H bend (alkane) 1350-1480 Medium

C-Br stretch 515-690 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry data for 1-Bromo-4-methylhexane is available from the NIST WebBook

and PubChem.[3] The electron ionization (EI) mass spectrum is characterized by the molecular

ion peaks and a distinct fragmentation pattern.

m/z Relative Intensity Assignment

178/180 Present
[M]⁺, [M+2]⁺ (Molecular ion

peak with bromine isotopes)

99 Variable [M - Br]⁺

57 High
[C₄H₉]⁺ (Butyl cation - base

peak)

43 High [C₃H₇]⁺ (Propyl cation)

29 High [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
The following sections describe generalized experimental protocols for the acquisition of

spectroscopic data for alkyl halides like 1-Bromo-4-methylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 1-Bromo-4-methylhexane in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

The NMR spectrometer is typically operated at a frequency of 300 MHz or higher.

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve homogeneity.

A standard one-pulse experiment is performed with a sufficient number of scans (typically 8-

16) to obtain a good signal-to-noise ratio.

The spectral data is processed using Fourier transformation, phase correction, and baseline

correction.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired, typically on a spectrometer operating at

75 MHz or higher.

A larger number of scans (128 or more) is usually required compared to ¹H NMR to achieve

an adequate signal-to-noise ratio.

The data is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of neat 1-Bromo-4-methylhexane onto a salt plate (e.g., KBr, NaCl).

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

A background spectrum of the empty sample holder is recorded.

The prepared sample is placed in the spectrometer's sample compartment.
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The sample is irradiated with infrared light, and the resulting interferogram is recorded.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography - GC-MS):

A dilute solution of 1-Bromo-4-methylhexane in a volatile solvent (e.g., dichloromethane,

hexane) is prepared.

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where

the compound is vaporized and separated from the solvent and any impurities.

Ionization and Analysis:

The separated compound enters the mass spectrometer and is ionized, typically by electron

ionization (EI).

The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Identification
Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-Bromo-
4-methylhexane using the discussed spectroscopic techniques.
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Figure 1. Workflow for Spectroscopic Identification of 1-Bromo-4-methylhexane
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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